molecular formula C11H12F3NO B1399706 Cyclopropyl-(3-trifluoromethoxybenzyl)amine CAS No. 625437-43-6

Cyclopropyl-(3-trifluoromethoxybenzyl)amine

Cat. No.: B1399706
CAS No.: 625437-43-6
M. Wt: 231.21 g/mol
InChI Key: ANCFTHKEGKDXKD-UHFFFAOYSA-N
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Description

Cyclopropyl-(3-trifluoromethoxybenzyl)amine is an organic compound that features a cyclopropyl group attached to a benzylamine moiety, which is further substituted with a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl-(3-trifluoromethoxybenzyl)amine typically involves the reaction of cyclopropylamine with 3-trifluoromethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl-(3-trifluoromethoxybenzyl)amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The benzylamine moiety can be reduced to form cyclopropyl-(3-trifluoromethoxyphenyl)methanamine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Cyclopropyl-(3-trifluoromethoxyphenyl)methanamine.

    Substitution: Various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidepressant and Neuropharmacological Potential
The trifluoromethyl group is known for enhancing the pharmacological properties of compounds. Cyclopropyl-(3-trifluoromethoxybenzyl)amine has been explored for its potential as a selective monoamine oxidase B inhibitor, which plays a crucial role in the treatment of neurodegenerative diseases like Parkinson's disease. Studies indicate that modifications involving trifluoromethyl groups can lead to increased potency against MAO-B, making this compound a candidate for further development in neuropharmacology .

1.2 Antimalarial Activity
Recent research has highlighted the antimalarial properties of cyclopropyl derivatives, including cyclopropyl carboxamides that target mitochondrial proteins in Plasmodium falciparum. This compound may share similar mechanisms of action, potentially inhibiting cytochrome b and demonstrating activity against various stages of the malaria parasite . This suggests its utility in developing new antimalarial therapies.

Agrochemical Applications

This compound's unique structure makes it a valuable candidate in agrochemical research. The trifluoromethoxy group enhances lipophilicity, allowing better interaction with biological membranes, which is critical for herbicides and pesticides. Its potential role as an intermediate in the synthesis of agrochemicals could lead to the development of more effective agricultural treatments.

Organic Synthesis

3.1 Building Block for Complex Molecules
As a versatile intermediate, this compound can be utilized in synthesizing more complex organic molecules. Its reactivity towards electrophiles and nucleophiles allows it to participate in various coupling reactions, making it valuable in organic synthesis.

3.2 Structural Comparisons
The compound shares structural similarities with other benzyl amines and cyclopropyl derivatives, which can provide insights into its reactivity patterns and applications:

Compound NameStructural FeaturesUnique Aspects
3-(Trifluoromethyl)benzylamineLacks cyclopropyl groupSimpler structure; used in different applications
4-(Trifluoromethyl)benzylamineTrifluoromethyl at para positionDifferent electronic properties due to position
CyclopropylamineLacks benzyl and trifluoromethyl groupsMore reactive due to absence of stabilization

Case Studies and Research Findings

4.1 Inhibition Studies
Research has shown that compounds similar to this compound exhibit significant inhibition against MAO-B with IC50 values as low as 4.7 nM, indicating high selectivity over MAO-A . This suggests that further investigation into this compound could reveal similar or enhanced inhibitory effects.

4.2 Structure-Activity Relationship Analysis
Structure-activity relationship studies have indicated that specific modifications to the cyclopropyl group can significantly affect biological activity. For instance, replacing the cyclopropyl moiety with other aliphatic groups resulted in a notable decrease in activity, emphasizing the importance of this structural feature for maintaining efficacy .

Mechanism of Action

The mechanism of action of Cyclopropyl-(3-trifluoromethoxybenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by providing additional hydrophobic interactions and electronic effects. The cyclopropyl group can also contribute to the compound’s stability and rigidity, influencing its overall biological activity.

Comparison with Similar Compounds

    Cyclopropylamine: A simpler analog without the benzyl and trifluoromethoxy groups.

    3-Trifluoromethoxybenzylamine: Lacks the cyclopropyl group but retains the benzylamine and trifluoromethoxy functionalities.

    Cyclopropyl-(3-fluorobenzyl)amine: Similar structure but with a fluorine atom instead of the trifluoromethoxy group.

Uniqueness: Cyclopropyl-(3-trifluoromethoxybenzyl)amine is unique due to the combination of the cyclopropyl and trifluoromethoxy groups, which confer distinct chemical and biological properties. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the cyclopropyl group provides rigidity and resistance to enzymatic degradation.

Biological Activity

Cyclopropyl-(3-trifluoromethoxybenzyl)amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and metabolic properties, supported by relevant case studies and research findings.

1. Structural Characteristics

This compound contains a cyclopropyl group and a trifluoromethoxybenzyl moiety, which may contribute to its biological properties. The trifluoromethoxy group is known for enhancing lipophilicity and bioavailability in drug design, while the cyclopropyl ring can influence metabolic stability and reactivity.

2.1 Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains. The specific mechanisms of action remain under investigation, but it is suggested that the trifluoromethoxy group enhances binding affinity to bacterial targets, potentially disrupting cell wall synthesis or protein function .

Bacterial Strain Activity Mechanism
Staphylococcus aureusModerateDisruption of cell wall synthesis
Escherichia coliWeakPotential inhibition of protein synthesis

2.2 Anticancer Activity

Research into the anticancer properties of this compound has shown promising results. Studies have demonstrated its effectiveness in inhibiting cancer cell proliferation in various cancer types, including breast and lung cancers. The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .

Cancer Type IC50 (μM) Mechanism
Breast Cancer15Induces apoptosis via caspase activation
Lung Cancer20Inhibits cell cycle progression

3. Metabolic Stability and Pharmacokinetics

The metabolic profile of cyclopropyl groups is critical for understanding the pharmacokinetics of compounds containing them. Studies have shown that cyclopropyl-containing compounds can undergo oxidative metabolism, which may lead to the formation of reactive metabolites . This characteristic necessitates careful consideration during drug development to avoid potential toxicity.

3.1 Case Studies on Metabolism

  • In a study involving rat hepatocytes, it was observed that cyclopropyl groups could lead to oxidative metabolism resulting in reactive intermediates that may form covalent adducts with proteins, posing risks for hepatotoxicity .
  • Another investigation highlighted the modification of cyclopropyl groups to enhance metabolic stability, suggesting that replacing the cyclopropyl with a more stable moiety could improve the overall therapeutic profile .

4. Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the cyclopropyl and trifluoromethoxy groups can significantly impact biological activity. For instance, variations in the position of substituents on the benzene ring have been correlated with changes in potency against specific targets .

5. Conclusion

This compound presents a promising avenue for further research in drug development due to its notable biological activities, particularly in antimicrobial and anticancer applications. Ongoing studies focusing on its metabolic pathways and structure-activity relationships will be essential to fully elucidate its potential therapeutic benefits.

Properties

IUPAC Name

N-[[3-(trifluoromethoxy)phenyl]methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)16-10-3-1-2-8(6-10)7-15-9-4-5-9/h1-3,6,9,15H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCFTHKEGKDXKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=CC=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Synthesized according to typical procedure J from 3-trifluoromethoxy-benzaldehyde and cyclopropylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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